1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl-
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Overview
Description
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- is a compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of appropriate substituted hydrazines with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticonvulsant agent, making it a candidate for further studies in neurological disorders.
Medicine: Its anticonvulsant properties have been evaluated in animal models, showing promising results in reducing seizure activity.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- exerts its effects is not fully understood. it is believed to involve the modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate receptors. These molecular targets and pathways are crucial in the regulation of neuronal excitability and seizure activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxamide: A simpler triazole derivative with similar anticonvulsant properties.
1,2,4-Triazole-3-thiol:
1,2,4-Triazole-3-carboxylic acid: A triazole derivative used as a building block in organic synthesis.
The uniqueness of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- lies in its specific substitution pattern, which may contribute to its distinct pharmacological properties .
Properties
CAS No. |
89010-19-5 |
---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)16-18-15(14(17)21)19-20(16)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,21) |
InChI Key |
CHTITCDSRSVPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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